molecular formula C13H25NO3 B13351616 tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

Cat. No.: B13351616
M. Wt: 243.34 g/mol
InChI Key: VTGWEHLHPYKXNS-GHMZBOCLSA-N
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Description

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the tert-butyl ester. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control and the use of solvents to enhance reaction efficiency .

Chemical Reactions Analysis

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.

    tert-Butyl (2R,4R)-2-(hydroxymethyl)-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct reactivity and interaction profiles compared to its analogs .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-5-6-10-7-11(9-15)14(8-10)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11-/m1/s1

InChI Key

VTGWEHLHPYKXNS-GHMZBOCLSA-N

Isomeric SMILES

CCC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CCCC1CC(N(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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